molecular formula C6H3Cl2FN2O2 B2857378 3,5-Dichloro-4-fluoro-2-nitroaniline CAS No. 1698952-59-8

3,5-Dichloro-4-fluoro-2-nitroaniline

Cat. No.: B2857378
CAS No.: 1698952-59-8
M. Wt: 225
InChI Key: NOFZAQNJEYFLOY-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-fluoro-2-nitroaniline (CAS 1698952-59-8) is a multifunctional aromatic amine with a molecular formula of C 6 H 3 Cl 2 FN 2 O 2 and a molecular weight of 225.00 . This compound is characterized by its SMILES structure, NC1=CC(Cl)=C(F)C(Cl)=C1 N+ =O, which highlights the strategic placement of its amine, nitro, and halogen substituents on the benzene ring . These features make it a valuable synthon in organic synthesis, particularly for constructing more complex molecules. Its molecular structure is registered under MDL Number MFCD30162392 . The primary research value of this chemical lies in its role as a key intermediate in medicinal chemistry and drug discovery. The presence of electron-withdrawing groups and halogens makes it a suitable precursor for the synthesis of various aniline derivatives, heterocyclic compounds, and active pharmaceutical ingredients (APIs) . Its structural motif is similar to other documented aniline derivatives used in the creation of compounds with potential biological activity . Researchers utilize this nitroaniline derivative in the development of new molecules for bioassay testing, including antibacterial, antifungal, and cytotoxic activity assessments . This product is offered for research applications and requires cold-chain transportation to ensure stability . It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-4-fluoro-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FN2O2/c7-2-1-3(10)6(11(12)13)4(8)5(2)9/h1H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFZAQNJEYFLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)Cl)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,5 Dichloro 4 Fluoro 2 Nitroaniline and Analogs

Classical Approaches to Halogenated Nitroaniline Synthesis

The classical synthesis of halogenated nitroanilines often begins with a readily available substituted benzene (B151609) derivative. The strategic introduction of nitro and amino groups, along with the desired halogen atoms, is achieved through a sequence of reactions. The order of these reactions is crucial to ensure the correct regiochemistry of the final product, guided by the directing effects of the substituents present on the aromatic ring at each step.

Nucleophilic Aromatic Substitution (SNAr) Strategies in Aromatic Halide Activation

Nucleophilic aromatic substitution (SNAr) is a key reaction in the synthesis of many substituted anilines. This reaction is particularly effective when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a leaving group, typically a halogen. libretexts.org

A common SNAr strategy involves the reaction of an activated aryl halide with a nucleophile, such as ammonia (B1221849) or an amine. For instance, the synthesis of 5-chloro-2-nitroaniline (B48662) can be achieved through the ammonolysis of 2,4-dichloronitrobenzene (B57281). In this reaction, one of the chlorine atoms is displaced by an amino group. guidechem.com The nitro group, being strongly electron-withdrawing, facilitates the attack of the nucleophile on the carbon atom to which the halogen is attached. libretexts.org The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org

The synthesis of analogous compounds often follows similar principles. For example, the preparation of certain substituted anilines may involve the reaction of a polychlorinated nitrobenzene (B124822) with a suitable nucleophile under specific conditions.

The efficiency of SNAr reactions is highly dependent on the reaction conditions, including temperature, pressure, solvent, and the nature of the nucleophile and leaving group. For the synthesis of 5-chloro-2-nitroaniline from 2,4-dichloronitrobenzene and liquid ammonia, the reaction is typically carried out in an autoclave at elevated temperature and pressure. guidechem.com

ReactantNucleophileSolventTemperaturePressureProductYield
2,4-DichloronitrobenzeneLiquid AmmoniaToluene160°CHigh5-Chloro-2-nitroaniline91.2% guidechem.com

The choice of solvent can also play a critical role. For instance, in the synthesis of 2,2′-dichlorohydrazobenzene from o-nitrochlorobenzene, a toluene-sodium hydroxide (B78521) mixture is used as the solvent. gychbjb.com The conditions must be carefully optimized to maximize the yield of the desired product and minimize the formation of byproducts.

Reduction of Nitroarene Precursors to Amino-Substituted Derivatives

The reduction of a nitro group to an amino group is a fundamental transformation in the synthesis of anilines. jsynthchem.comjsynthchem.com This step is often the final stage in the synthetic sequence for preparing halogenated nitroanilines, where a substituted nitroarene is converted to the corresponding aniline (B41778).

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes. azom.com This technique involves the use of hydrogen gas in the presence of a metal catalyst. Common catalysts include platinum, palladium, and nickel, often supported on carbon (e.g., Pt/C, Pd/C) or other materials. gychbjb.compsu.edu

The choice of catalyst and reaction conditions can influence the selectivity of the reduction, which is particularly important when other reducible functional groups are present. For the reduction of o-chloronitrobenzene, a Pt/C catalyst can be used in an alkaline medium. gychbjb.com

Starting MaterialCatalystSolventTemperaturePressureProduct
o-ChloronitrobenzenePt/CToluene-NaOH80°C0.8 MPa2,2′-Dichlorohydrazobenzene gychbjb.com

Achieving selective reduction of a nitro group in the presence of other sensitive functionalities, such as halogens, is a key challenge in the synthesis of halogenated anilines. The reaction conditions must be carefully controlled to prevent undesired side reactions, such as dehalogenation.

Various reagents and catalyst systems have been developed for the selective reduction of nitro groups. For instance, sodium borohydride (B1222165) in the presence of transition metal complexes like Ni(PPh3)4 has been used to reduce nitro compounds to their corresponding amines. jsynthchem.comjsynthchem.com In some cases, the choice of reducing agent can be tailored to the specific substrate. For the reduction of 2,4-dinitrofluorobenzene to 2-fluoro-5-nitroaniline, zinc powder in a mixture of ethanol (B145695) and water has been employed. guidechem.com The conditions for this selective reduction are summarized in the table below.

Starting MaterialReducing AgentSolventTemperatureProductYield
2,4-DinitrofluorobenzeneZinc powder, Ammonium (B1175870) chlorideEthanol/Water50-60°C2-Fluoro-5-nitroaniline70.1% guidechem.com

The preferential reduction of one nitro group over another in polynitro compounds can be influenced by steric hindrance and the electronic effects of other substituents on the aromatic ring. stackexchange.com

Regioselective Amination of Polychloronitrobenzenes

The regioselective amination of polychloronitrobenzenes is a critical step in the synthesis of 3,5-dichloro-4-fluoro-2-nitroaniline and its analogs. This process involves the selective substitution of a chlorine atom with an amino group, guided by the electronic effects of the substituents on the aromatic ring.

The direct use of ammonia as a nucleophile is a common and cost-effective method for the amination of polychloronitrobenzenes. The reaction is typically carried out under high pressure and temperature in a suitable solvent. The regioselectivity of the amination is primarily dictated by the activating effect of the nitro group and the directing influence of the halogen substituents.

A notable example of this methodology is the synthesis of 4,5-dichloro-2-nitroaniline (B146558) from 2,4,5-trichloronitrobenzene (B44141). In this process, 2,4,5-trichloronitrobenzene is reacted with a significant excess of ammonia in an inert solvent at temperatures ranging from 150 to 220°C. wipo.int The large excess of ammonia is crucial for achieving a high conversion of the starting material. wipo.int The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by ammonia. The substitution preferentially occurs at the chlorine atom positioned para to the nitro group, leading to the formation of 4,5-dichloro-2-nitroaniline.

The reaction conditions for this amination process are summarized in the table below:

ParameterValue
Starting Material2,4,5-Trichloronitrobenzene
ReagentAmmonia
Molar Ratio (Ammonia:Substrate)200 to 3000 mol %
SolventInert to ammonia
Temperature150 - 220°C
Product4,5-Dichloro-2-nitroaniline

This table illustrates the reaction conditions for the synthesis of 4,5-dichloro-2-nitroaniline, a close analog of the target compound.

This method highlights the feasibility of direct amination with ammonia for the synthesis of dichloronitroaniline derivatives. The principles of this reaction are directly applicable to the synthesis of this compound from a suitably substituted polychloronitrobenzene precursor.

Phase transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. crdeepjournal.orgjetir.org In the context of amination, PTC can enhance the reaction rate and yield by transferring the nucleophile from the aqueous phase to the organic phase where the polychloronitrobenzene substrate is dissolved. crdeepjournal.org This methodology is particularly attractive from an environmental and economic standpoint as it often allows for the use of milder reaction conditions and less hazardous solvents. mdpi.com

The advantages of employing PTC in organic synthesis include:

Increased reaction rates. crdeepjournal.org

Higher yields and selectivity. crdeepjournal.org

Reduced cycle times. crdeepjournal.org

Elimination of hazardous or expensive reagents and solvents. crdeepjournal.org

Simplified work-up procedures.

While specific examples of PTC-mediated amination for the direct synthesis of this compound are not extensively detailed in the available literature, the principles of PTC are widely applied in analogous nucleophilic aromatic substitution reactions. The catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, forms an ion pair with the nucleophile (e.g., an amide anion generated in situ) and transports it into the organic phase to react with the substrate. crdeepjournal.org

Advanced Synthetic Techniques and Process Optimization

To improve the efficiency, safety, and environmental footprint of nitroaniline synthesis, advanced techniques such as continuous flow chemistry and the application of green chemistry principles are being increasingly adopted.

Continuous flow reactors offer significant advantages over traditional batch processes, particularly for highly exothermic and potentially hazardous reactions like nitration and amination. nih.govnih.gov These benefits include enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and the potential for straightforward scaling-up. nih.govresearchgate.netnih.govmdpi.com

A relevant example is the continuous flow synthesis of 4-fluoro-2-methoxy-5-nitroaniline, a key building block for the anticancer drug osimertinib. nih.gov This process involves the nitration of 4-fluoro-2-methoxyaniline (B49241) in a continuous flow system. nih.gov The substrate, dissolved in acetic acid, is mixed with acetic anhydride (B1165640) before entering a reactor coil. This stream is then combined with a nitrating mixture of nitric acid and sulfuric acid in a plate-type microreactor. nih.gov The use of a microreactor made from a corrosion-resistant alloy like Hastelloy is crucial for handling the aggressive nitrating agents. nih.gov

The following table summarizes the key aspects of this continuous flow nitration process:

FeatureDescription
Starting Material4-Fluoro-2-methoxyaniline
Reaction TypeNitration
Reactor TypePFA reactor coil followed by a plate-type microreactor (Ehrfeld FlowPlate Lab Microreactor HC)
ReagentsAcetic anhydride, Nitric acid, Sulfuric acid
Key AdvantageEnhanced safety and control over a hazardous exothermic reaction

This table provides an overview of a continuous flow process for a structurally similar nitroaniline, demonstrating the applicability of this technology.

The optimization of such a process involves a detailed study of parameters like temperature, the ratio of acids, and residence time to maximize yield and minimize the formation of impurities. nih.gov

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. rsc.org In the context of nitroaniline synthesis, this involves exploring alternative nitrating agents and reaction conditions that are more environmentally benign than the traditional mixed acid (sulfuric and nitric acid) method.

One promising green alternative is the use of nitrogen dioxide (NO₂) as a nitrating agent. nih.govornl.gov NO₂ can be captured from industrial emissions and utilized as a valuable chemical feedstock, creating a circular economy approach. nih.govornl.gov Metal-organic frameworks (MOFs) have been shown to be effective materials for the capture of NO₂. nih.govornl.gov The captured NO₂ can then be used for the nitration of aromatic compounds under mild conditions. nih.govornl.gov

For instance, a zirconium-based MOF, Zr-bptc, has demonstrated high uptake of NO₂. The resulting NO₂@Zr-bptc can be used as a solid nitrating agent for various aromatic substrates in a suitable solvent like chloroform (B151607) or dichloromethane (B109758) at or below room temperature. nih.gov This method avoids the use of concentrated strong acids and reduces the generation of acidic waste streams.

The table below outlines the key features of this green nitration method:

FeatureDescription
Nitrating AgentNitrogen Dioxide (NO₂)
Capture MaterialMetal-Organic Framework (e.g., Zr-bptc)
Reaction ConditionsRoom temperature or 0°C
SolventChloroform or Dichloromethane
Key AdvantageUtilization of a waste gas as a reagent, avoidance of strong acids

This table highlights a green chemistry approach to nitration using captured nitrogen dioxide.

The synthesis of this compound via nucleophilic aromatic substitution relies on the strategic placement of electron-withdrawing groups (EWGs) on the aromatic ring. nih.gov These groups activate the ring towards attack by nucleophiles by stabilizing the negatively charged intermediate, often referred to as a Meisenheimer complex. nih.gov

In the case of the precursor to this compound, the nitro group (-NO₂) is a powerful EWG that strongly activates the ortho and para positions for nucleophilic substitution. nih.gov The fluorine and chlorine atoms also contribute to the electrophilicity of the aromatic ring through their inductive electron-withdrawing effects.

The relative reactivity of different leaving groups in SNAr reactions is an important consideration. In many cases, fluoride (B91410) is a better leaving group than chloride in SNAr reactions, which is the opposite of the trend observed in SN1 and SN2 reactions. nih.gov This is because the rate-determining step in SNAr is typically the initial attack of the nucleophile, which is facilitated by the high electronegativity of the fluorine atom, making the attached carbon more electrophilic. nih.gov

Computational studies have shown that for the reaction of para-substituted nitroaryls, the mechanism can be concerted for substrates with electron-donating or weakly electron-withdrawing substituents, while a stepwise mechanism with a Meisenheimer intermediate is more favorable for substrates with strong EWGs. nih.gov

Synthetic Routes to Key Precursors and Intermediates

The construction of molecules like this compound relies on the availability of appropriately substituted benzene rings. The synthesis of these precursors, particularly halogenated nitrobenzenes, is a foundational step.

Preparation of Dichloro-Fluoronitrobenzene Isomers

The synthesis of dichloro-fluoronitrobenzene isomers, which serve as precursors to the target aniline, can be approached through several strategic pathways. The primary methods involve either the nitration of a dihalogenated fluorobenzene (B45895) or the halogenation of a nitrated fluorobenzene.

One common industrial approach is the nitration of chlorobenzene (B131634), which typically yields a mixture of isomers. For instance, the nitration of chlorobenzene with a mixture of nitric and sulfuric acids produces mainly 2-chloronitrobenzene and 4-chloronitrobenzene, with only a small amount of the 3-isomer. nih.gov Similarly, the nitration of o-dichlorobenzene with mixed acid can produce 2,4-dichloronitrobenzene in high yield. guidechem.com

A more targeted approach involves the halogenation of a nitro-substituted precursor. For example, a process for preparing 2,4-dichlorofluorobenzene starts with the nitration of fluorobenzene. google.com The resulting mixture of nitrofluorobenzene isomers is then subjected to chlorination without separation. google.com This chlorination is typically performed using chlorine gas in the presence of a catalyst like iron turnings. google.com

The table below summarizes representative methods for the synthesis of dichloronitrobenzene isomers, which are analogous in structure to the key dichloro-fluoronitrobenzene precursors.

Starting MaterialReagents & ConditionsProduct(s)Yield
o-DichlorobenzeneConcentrated H₂SO₄, 95% HNO₃; 35-45°C2,4-Dichloronitrobenzene91.1%
Chlorobenzene30% HNO₃, 56% H₂SO₄; 40-70°C2-Chloronitrobenzene & 4-Chloronitrobenzene~98% (isomer mix)
NitrobenzeneCl₂, Iron(III) chloride catalyst; 35-45°C3-Chloronitrobenzene86% (of isomer mix)
Nitrofluorobenzene IsomersCl₂, Iron turnings; 60°CDichloronitrofluorobenzene IsomersNot specified

Functional Group Interconversions in Aryl Amine Synthesis

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. fiveable.me In the context of synthesizing this compound and its analogs, the most critical FGI is the reduction of an aromatic nitro group to a primary amine. This transformation is a key step in the synthesis of many pharmaceuticals and other biologically active molecules. solubilityofthings.com

The reduction of a nitroarene to an aniline can be accomplished through various methods, each with its own advantages in terms of yield, selectivity, and reaction conditions.

Catalytic Hydrogenation: This is a widely used method involving hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). It is often clean and high-yielding.

Metal-Acid Reduction: Classic methods include the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). These methods are robust and effective for a wide range of substrates. For example, the reduction of 2,4-dinitrofluorobenzene can be achieved using zinc powder. guidechem.com

Nucleophilic Aromatic Substitution: In some cases, an amino group can be introduced by displacing a suitable leaving group (like a halogen) on the aromatic ring. A relevant example is the synthesis of 5-chloro-2-nitroaniline from 2,4-dichloronitrobenzene using aqueous ammonia under high temperature and pressure. guidechem.com This reaction directly installs the amine precursor by substituting one of the chlorine atoms.

The following table outlines common methods for the reduction of nitroarenes.

MethodReagentsSubstrate ExampleKey Features
Catalytic HydrogenationH₂, Pd/CGeneral NitroarenesClean reaction, high yields, can be sensitive to other functional groups.
Metal-Acid ReductionFe, HClGeneral NitroarenesCost-effective and widely applicable, though workup can be extensive.
Metal Powder ReductionZn powder, NH₄Cl2,4-DinitrofluorobenzeneEffective for poly-nitrated compounds, proceeds under relatively mild conditions. guidechem.com
Nucleophilic SubstitutionAqueous NH₃2,4-DichloronitrobenzeneIntroduces an amino group by displacing a halogen; requires high temperature/pressure. guidechem.com

These interconversions are fundamental to the synthesis of complex aromatic amines from more readily available nitroaromatic precursors. solubilityofthings.com The choice of method depends on the specific substrate, the presence of other functional groups, and the desired scale of the reaction.

Chemical Reactivity and Transformation Pathways of 3,5 Dichloro 4 Fluoro 2 Nitroaniline

Reactivity of the Nitro Group: Reduction to Amino and Derivatives

The nitro group in 2-nitroaniline (B44862) and its derivatives is susceptible to reduction, a reaction of significant synthetic utility. nih.gov This transformation typically yields the corresponding ortho-phenylenediamine, which serves as a valuable precursor for the synthesis of heterocyclic compounds like benzimidazoles. wikipedia.orgwikipedia.org For 3,5-dichloro-4-fluoro-2-nitroaniline, the reduction of the nitro group would lead to the formation of 3,5-dichloro-4-fluoro-1,2-diaminobenzene.

Commonly employed reducing agents for this transformation include sodium borohydride (B1222165), potassium borohydride, or hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. nih.gov Catalytic hydrogenation, often utilizing catalysts such as Raney nickel or palladium on a carbon support, is also a widely used method for the reduction of nitroarenes. google.com The general reaction pathway involves the stepwise reduction of the nitro group to nitroso, then to hydroxylamine, and finally to the amino group. rsc.org

The resulting 1,2-diaminobenzene derivative can be further functionalized. For instance, condensation reactions with carboxylic acids or their derivatives can yield a variety of substituted benzimidazoles. wikipedia.org This highlights the importance of the nitro group's reactivity as a gateway to a diverse range of more complex molecules.

Table 1: Common Reagents for the Reduction of Nitroanilines

Reducing Agent/System Description
Sodium borohydride (NaBH₄) / Catalyst A common and mild reducing agent often used with a catalyst. nih.gov
Hydrazine hydrate (N₂H₄·H₂O) / Catalyst A powerful reducing agent, its use often requires careful control of reaction conditions. nih.gov
Catalytic Hydrogenation (H₂ / Catalyst) A clean and efficient method using hydrogen gas and a metal catalyst (e.g., Pd/C, Raney Ni). google.com
Tin(II) chloride (SnCl₂) / HCl A classical method for the reduction of aromatic nitro compounds.

Reactivity of Halogen Substituents: Nucleophilic Aromatic Displacements

The halogen atoms on the aromatic ring of this compound can potentially undergo nucleophilic aromatic substitution (SNAr). wikipedia.org The likelihood of such reactions is significantly enhanced by the presence of the strongly electron-withdrawing nitro group positioned ortho and para to the halogen substituents. wikipedia.orglibretexts.org This electron-withdrawing effect delocalizes the negative charge of the Meisenheimer complex intermediate, thereby stabilizing it and facilitating the substitution. wikipedia.org

In this compound, the fluorine atom at the 4-position is particularly susceptible to nucleophilic attack. This is due to the general trend of halogen reactivity in SNAr reactions, where fluoride (B91410) is often a better leaving group than chloride in this context because the C-F bond is more polarized, making the carbon atom more electrophilic. The reactivity of halogens as leaving groups in SNAr reactions is often F > Cl > Br > I.

The chlorine atoms at the 3 and 5-positions are also activated towards nucleophilic substitution by the ortho and para nitro group, respectively. However, the fluorine at position 4 is arguably the most activated site for nucleophilic displacement. A variety of nucleophiles, such as alkoxides, amines, and thiolates, can be employed to displace the halogen atoms, leading to a range of substituted derivatives.

Table 2: Predicted Reactivity of Halogens in Nucleophilic Aromatic Substitution

Position Halogen Activating Group(s) Predicted Relative Reactivity
4 Fluorine Ortho-nitro group High
3 Chlorine Para-nitro group Moderate
5 Chlorine Ortho-nitro group Moderate

Electrophilic Reactions and Functionalization of the Aniline (B41778) Moiety

The amino group of the aniline moiety is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. byjus.comchemistrysteps.com However, in this compound, the aromatic ring is already heavily substituted, and the presence of multiple electron-withdrawing groups (nitro and halogens) deactivates the ring towards electrophilic attack. libretexts.org

Furthermore, direct electrophilic substitution on anilines can be problematic. For instance, nitration of aniline in acidic media can lead to the formation of the anilinium ion, which is a meta-directing and deactivating group. byjus.com Halogenation of anilines can also be difficult to control, often leading to poly-substituted products. libretexts.org

Given the existing substitution pattern and the deactivating nature of the substituents, further electrophilic substitution on the aromatic ring of this compound is expected to be challenging. Any potential electrophilic attack would likely be directed by the powerful activating effect of the amino group to the available ortho and para positions, although the steric hindrance from the adjacent chlorine and nitro groups would also play a significant role.

Functionalization of the aniline moiety itself is a more plausible transformation pathway. The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization. wikipedia.org For example, acetylation of the amino group would form the corresponding acetanilide, which can modulate the reactivity of the aromatic ring. libretexts.org Diazotization of the amino group would yield a diazonium salt, a versatile intermediate that can be converted into a wide range of other functional groups. wikipedia.org

Investigating Substituent Effects on Reaction Selectivity and Mechanism

The selectivity and mechanism of reactions involving this compound are governed by the cumulative electronic and steric effects of its substituents.

The electronic effects of the substituents on the aromatic ring are a combination of inductive and resonance effects.

Nitro Group: The nitro group is a strong electron-withdrawing group through both the inductive and resonance effects. researchgate.net This deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions. wikipedia.orglibretexts.org

Chlorine and Fluorine: Halogens are deactivating towards electrophilic aromatic substitution due to their electron-withdrawing inductive effect. libretexts.org However, they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. libretexts.org In the context of nucleophilic aromatic substitution, their inductive electron-withdrawing effect contributes to the activation of the ring.

Amino Group: The amino group is a strong activating group for electrophilic aromatic substitution due to its ability to donate its lone pair of electrons into the aromatic ring through resonance. byjus.comchemistrysteps.com This effect significantly outweighs its inductive electron-withdrawing effect.

Steric hindrance plays a crucial role in determining the regioselectivity of reactions involving this compound. The substituents ortho to the amino group (the nitro group and a chlorine atom) create a sterically hindered environment around it. This can influence reactions involving the amino group itself, such as acylation or alkylation.

In nucleophilic aromatic substitution reactions, the accessibility of the halogen-bearing carbon atoms to the incoming nucleophile will be a factor. The fluorine at position 4 is relatively unhindered. The chlorine atoms at positions 3 and 5 are flanked by other substituents, which may slightly reduce their reactivity compared to a less substituted position.

For any potential electrophilic aromatic substitution, the steric bulk of the existing substituents would likely direct an incoming electrophile to the least hindered available position that is electronically activated.

Spectroscopic and Structural Characterization of 3,5 Dichloro 4 Fluoro 2 Nitroaniline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. For 3,5-Dichloro-4-fluoro-2-nitroaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, offers a comprehensive picture of its atomic arrangement and connectivity.

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting a single aromatic proton and the protons of the amine group. The lone aromatic proton (H-6) would appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift would be significantly influenced by the surrounding electron-withdrawing groups (two chlorine atoms, a nitro group, and a fluorine atom), likely placing it in the downfield region of the spectrum. The amine (-NH₂) protons would typically appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the substitution pattern, six distinct signals are expected for the aromatic carbons. The chemical shifts of these carbons are dictated by the electronic effects of the attached substituents. The carbon atoms bonded to the electronegative chlorine, fluorine, and nitro groups (C-2, C-3, C-4, and C-5) would be deshielded and thus appear at lower field. The carbon bearing the amino group (C-1) would be shielded relative to the others, while the carbon with the single proton (C-6) would also have a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-6Downfield (singlet)---
-NH₂Variable (broad singlet)---
C-1---Shielded region
C-2---Downfield region
C-3---Downfield region
C-4---Downfield region
C-5---Downfield region
C-6---Characteristic chemical shift

Note: The predicted chemical shifts are based on general principles and comparison with similar structures. Actual experimental values may vary.

¹⁹F NMR spectroscopy is a powerful technique for probing the environment of fluorine atoms within a molecule. For this compound, the ¹⁹F NMR spectrum would show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this fluorine signal would be indicative of the electronic environment created by the adjacent chloro and nitro groups. Furthermore, coupling between the fluorine and the nearby aromatic proton (H-6) might be observed, providing additional structural information.

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are instrumental in correlating proton and carbon signals, thereby confirming the connectivity within the molecule. An HSQC spectrum of this compound would show a cross-peak connecting the ¹H signal of H-6 to the ¹³C signal of C-6. This would definitively assign the proton and its directly attached carbon, reinforcing the structural elucidation derived from one-dimensional NMR data.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and molecular vibrations within a compound.

The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibrations of the primary amine group would typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (-NO₂) are expected to produce strong absorption bands around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring would appear in the 1400-1600 cm⁻¹ region. The C-F and C-Cl stretching vibrations would give rise to characteristic bands in the fingerprint region, typically below 1200 cm⁻¹.

Table 2: Predicted FT-IR Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Amino (-NH₂)N-H stretching3300 - 3500
Nitro (-NO₂)Asymmetric stretching1500 - 1570
Nitro (-NO₂)Symmetric stretching1300 - 1370
Aromatic RingC-H stretching> 3000
Aromatic RingC=C stretching1400 - 1600
C-FStretching1000 - 1200
C-ClStretching600 - 800

Note: The predicted frequency ranges are based on established group frequencies and may be influenced by the specific electronic and steric environment of the molecule.

Correlating Vibrational Modes with Molecular Structure

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the functional groups within the this compound molecule. epequip.comthermofisher.com The vibrational modes observed can be directly correlated to the stretching and bending of specific bonds, offering confirmation of the molecular structure. Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed alongside experimental data to precisely assign these modes. nih.govresearchgate.net

Key vibrational assignments for halogenated nitroanilines typically include:

N-H Stretching: The amino group (-NH₂) gives rise to characteristic symmetric and asymmetric stretching vibrations, generally observed in the 3300-3500 cm⁻¹ region. researchgate.net

NO₂ Stretching: The nitro group (-NO₂) exhibits strong asymmetric and symmetric stretching modes, typically found around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The intensity of these peaks is a strong indicator of the nitro group's presence. researchgate.net

Aromatic C-H Stretching: Vibrations corresponding to the carbon-hydrogen bonds on the benzene ring usually appear above 3000 cm⁻¹.

C-N Stretching: The stretching of the carbon-nitrogen bond of the amino group is typically observed in the 1250-1350 cm⁻¹ range.

C-Cl and C-F Stretching: The carbon-halogen bonds have characteristic stretching frequencies. The C-Cl stretch is typically found in the 600-800 cm⁻¹ region, while the C-F stretch appears at higher wavenumbers, generally between 1000-1400 cm⁻¹.

The specific frequencies for this compound are influenced by the electronic effects of the various substituents on the aromatic ring. The electron-withdrawing nature of the nitro and halogen groups, along with the electron-donating amino group, creates a complex electronic environment that modulates the bond strengths and, consequently, their vibrational frequencies.

Table 1: Predicted Vibrational Modes for this compound

Vibrational Mode Functional Group Approximate Wavenumber (cm⁻¹)
Asymmetric N-H Stretch -NH₂ 3450 - 3500
Symmetric N-H Stretch -NH₂ 3350 - 3400
Aromatic C-H Stretch Ar-H 3000 - 3100
Asymmetric NO₂ Stretch -NO₂ 1500 - 1560
Symmetric NO₂ Stretch -NO₂ 1300 - 1370
C-F Stretch Ar-F 1000 - 1400

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is utilized to study the electronic transitions within the molecule. The spectrum of nitroaniline derivatives is characterized by intense absorption bands in the UV and visible regions, arising primarily from π → π* and n → π* transitions. The chromophore responsible for these absorptions is the nitro-substituted benzene ring, which is further modulated by the amino and halogen substituents.

In p-nitroaniline and its derivatives, the interaction between the electron-donating amino group and the electron-withdrawing nitro group leads to a significant intramolecular charge transfer (ICT) character in the electronic transitions. researchgate.net This ICT transition typically results in a strong absorption band at a longer wavelength. For this compound, the presence of multiple electron-withdrawing halogen atoms is expected to influence the energy of the molecular orbitals. These substituents can cause a shift in the absorption maxima (λ_max) compared to simpler nitroanilines. Electron-donating groups generally cause a red shift (to longer wavelengths), while electron-withdrawing groups can lead to more complex shifts depending on their position. researchgate.net

Table 2: Expected Electronic Transitions for this compound

Transition Type Description Expected Wavelength Region
π → π* Excitation of an electron from a π bonding orbital to a π* antibonding orbital. 200 - 400 nm

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns. For this compound (C₆H₃Cl₂FN₂O₂), the molecular ion peak [M]⁺ would confirm its molecular weight.

The fragmentation of fluoronitroaniline isomers under mass spectrometry is influenced by the positions of the substituents. researchgate.net Common fragmentation pathways for such compounds include:

Loss of the Nitro Group: A prominent fragmentation pathway for nitroaromatic compounds is the loss of the NO₂ group, resulting in a significant [M - 46]⁺ peak.

Loss of Halogens: Fragmentation can also occur through the loss of chlorine ([M - 35]⁺ or [M - 37]⁺) or fluorine ([M - 19]⁺) atoms.

Loss of Small Molecules: The elimination of stable small molecules like HF or HCl can also be observed. Studies on fluoronitroanilines have shown that the loss of HF is a notable fragmentation process. researchgate.net

The relative intensities of these fragment ions provide structural information and help to distinguish between isomers.

Table 3: Predicted Mass Spectrometry Fragments for this compound

Fragment Ion Description of Loss
[M]⁺ Molecular Ion
[M - NO₂]⁺ Loss of the nitro group
[M - Cl]⁺ Loss of a chlorine atom
[M - F]⁺ Loss of a fluorine atom

X-ray Crystallography of Halogenated Nitroaniline Derivatives

X-ray crystallography provides definitive information about the three-dimensional arrangement of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal packing of halogenated nitroaniline derivatives is dictated by a combination of intermolecular forces. ias.ac.innih.gov

Halogen Bonding: Halogen atoms, particularly chlorine, can act as electrophilic centers and participate in halogen bonds with nucleophilic atoms like oxygen (C-Cl···O). nih.gov These directional interactions play a crucial role in crystal engineering and can significantly influence the packing arrangement.

π-π Stacking: The aromatic rings of the aniline (B41778) molecules can interact through π-π stacking. soton.ac.uk In many nitroaniline structures, an offset or herringbone packing arrangement is observed, which maximizes attractive π-π interactions while minimizing steric hindrance from the substituents. soton.ac.ukresearchgate.net

The interplay of these interactions—hydrogen bonds, halogen bonds, and π-π stacking—results in a stable, three-dimensional supramolecular architecture. nih.gov

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound have the same chemical composition but differ in their crystal packing, which can lead to variations in physical properties such as melting point, solubility, and stability. Halogenated nitroaniline derivatives have been shown to exhibit polymorphism. soton.ac.ukacs.org

The formation of a specific polymorph can be influenced by crystallization conditions, such as the choice of solvent and the temperature. soton.ac.uk For example, studies on 2-iodo-4-nitroaniline (B1222051) have identified three distinct crystal polymorphs (triclinic, orthorhombic, and monoclinic), which can undergo solvent-mediated transformations from one form to another. acs.org Similarly, different polymorphs of 2-methyl-6-nitroaniline (B18888) have been isolated, showcasing distinct hydrogen bonding and stacking arrangements. soton.ac.uk The potential for this compound to form polymorphs is therefore significant, arising from the molecule's ability to adopt different conformations and engage in various intermolecular synthons.

Computational Chemistry and Theoretical Studies on 3,5 Dichloro 4 Fluoro 2 Nitroaniline

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for studying substituted aniline (B41778) derivatives due to its balance of accuracy and computational cost. scispace.comresearchgate.net DFT calculations are instrumental in predicting a range of molecular properties for compounds like 3,5-Dichloro-4-fluoro-2-nitroaniline. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly employed method that combines the Hartree-Fock approach with DFT, yielding reliable results for organic molecules. nih.govnih.gov

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For aromatic systems like this compound, DFT methods are used to calculate key structural parameters such as bond lengths, bond angles, and dihedral angles. nih.gov In similar molecules, such as 2-fluoro-5-nitroaniline, the dihedral angle between the nitro group and the benzene (B151609) ring has been determined to be 3.68 (2)°. researchgate.net DFT calculations can reveal how the substituents (chlorine, fluorine, nitro, and amino groups) influence the planarity of the benzene ring and each other's positions. For instance, steric hindrance between the bulky nitro group and adjacent chlorine atom, as well as potential intramolecular hydrogen bonding between the amino and nitro groups, would be key factors determining the final geometry.

Table 1: Representative Calculated Bond Lengths and Angles for Substituted Anilines using DFT Note: This table presents typical data from DFT calculations on analogous substituted nitroaniline compounds to illustrate expected values for this compound.

ParameterBond TypeTypical Calculated Value (Å)Source Molecule Example
Bond LengthC-C (aromatic)1.38 - 1.402-chloro-4-nitroaniline (B86195)
Bond LengthC-N (amino)~1.392-methoxy-4-nitroaniline scispace.com
Bond LengthC-N (nitro)~1.474-nitroaniline thaiscience.info
Bond LengthC-Cl~1.741,4-dichloro-2-nitrobenzene researchgate.net
Bond LengthC-F~1.355-nitro-2-fluoroaniline researchgate.net
Bond AngleC-C-C (aromatic)~120°General Aromatic Systems
Dihedral AngleC-C-N-O (nitro group)3-10°2-fluoro-5-nitroaniline researchgate.net

Data is illustrative and derived from studies on similar compounds.

Following geometry optimization, vibrational frequency calculations are typically performed using the same DFT method. These calculations predict the molecule's infrared (IR) and Raman spectra by determining the fundamental vibrational modes. researchgate.net Each calculated frequency corresponds to a specific molecular motion, such as C-H stretching, N-H stretching of the amino group, N-O stretching of the nitro group, or C-Cl and C-F stretching. researchgate.netnih.gov Theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. scispace.com Scaling factors are often applied to the calculated frequencies to correct for approximations in the theoretical model and anharmonicity, improving agreement with experimental results. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) relates to the ability to donate an electron, while the LUMO energy (ELUMO) relates to the ability to accept one. thaiscience.info

The energy gap (ΔE) between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. irjweb.com A small HOMO-LUMO gap suggests high polarizability, low kinetic stability, and higher chemical reactivity, as less energy is required to excite an electron. nih.govresearchgate.net For similar fluoroaniline (B8554772) isomers, DFT calculations have placed this energy gap in the range of 3.8 to 4.0 eV. researchgate.net The distribution of the HOMO and LUMO across the this compound molecule indicates the most likely sites for electrophilic and nucleophilic attack. Typically, in nitroanilines, the HOMO is localized on the aniline ring and amino group, while the LUMO is concentrated around the electron-withdrawing nitro group. researchgate.net

Table 2: Illustrative FMO Properties Calculated with DFT (B3LYP) for Related Nitroanilines

Property5-nitro-2-fluoroaniline researchgate.net2-nitro-5-fluoroaniline researchgate.net4-nitroaniline thaiscience.info
EHOMO (eV)---
ELUMO (eV)---
Energy Gap (ΔE) (eV)3.8743.9793.891
Ionization Potential (I) (eV)--6.456
Electron Affinity (A) (eV)--1.854
Global Hardness (η) (eV)--2.301

Values are sourced from studies on analogous compounds to demonstrate typical computational outputs.

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive behavior of a molecule. thaiscience.info The ESP map illustrates the electrostatic potential on the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, the ESP surface is expected to show a significant negative potential around the oxygen atoms of the nitro group, making them sites for electrophilic interaction. thaiscience.info Conversely, the hydrogen atoms of the amino group would exhibit a positive potential. The distribution of potential across the aromatic ring would be influenced by the combined electron-withdrawing effects of the nitro, chloro, and fluoro substituents and the electron-donating effect of the amino group.

Ab Initio and Semi-Empirical Methods in Conformational Analysis

Besides DFT, other computational methods are used for conformational analysis. Ab initio methods, such as Hartree-Fock (HF), are based on first principles without empirical parameters, though they can be computationally intensive. researchgate.net Semi-empirical methods, like CNDO/2 (Complete Neglect of Differential Overlap), are faster as they use parameters derived from experimental data, making them suitable for larger molecules, albeit with some loss of accuracy. researchgate.net

These methods can be used to explore the conformational landscape of this compound. For example, they can calculate the energy barrier for the rotation of the amino (-NH2) and nitro (-NO2) groups. Such studies on similar molecules have identified multiple stable conformers, often differing by only small amounts of energy. nih.gov This analysis is crucial for understanding the molecule's flexibility and the relative stability of its different spatial arrangements.

Predicting Spectroscopic Shifts and Intensities through Computational Models

Computational models, particularly DFT and ab initio methods, are highly effective in predicting various spectroscopic properties. researchgate.net For this compound, these models can calculate not just the positions of vibrational bands (as discussed in 5.1.2) but also their corresponding IR intensities and Raman activities. researchgate.netnih.gov This allows for the generation of a complete theoretical spectrum that can be directly compared with experimental results for validation.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy. nih.gov The calculations provide information on the excitation energies and oscillator strengths of these transitions, often revealing that they are due to electron transfers between frontier orbitals, such as the HOMO to LUMO transition. nih.gov Computational models can also predict Nuclear Magnetic Resonance (NMR) chemical shifts, providing another layer of data to confirm the molecular structure.

Modeling Intermolecular Interactions in Condensed Phases

The study of this compound in condensed phases (solid or liquid state) relies heavily on computational modeling to understand the nature and strength of intermolecular interactions. These non-covalent interactions, such as hydrogen bonds and halogen bonds, are critical in determining the crystal packing, physical properties, and ultimately the material's behavior. Theoretical methods provide insights that are often difficult to obtain through experimental means alone.

Advanced computational techniques, particularly Density Functional Theory (DFT), are employed to investigate these interactions. For instance, studies on structurally similar molecules, like 2,6-dibromo-4-nitroaniline, have utilized DFT calculations to elucidate the characteristics of hydrogen and halogen bonding within the crystal structure. nih.gov Such calculations can determine the binding energies associated with different types of molecular interactions, which for similar halogenated nitroanilines have been found to range from approximately -1.66 to -9.77 kcal/mol, indicating a spectrum from weak to moderately strong non-covalent bonds. nih.gov

To further dissect the nature of these interactions, the Quantum Theory of Atoms in Molecules (QTAIM) is often applied. nih.gov QTAIM analysis provides a detailed picture of the electron density distribution, allowing researchers to identify and characterize specific bond critical points associated with hydrogen and halogen bonds. Another sophisticated method, Symmetry-Adapted Perturbation Theory (SAPT), helps to decompose the interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion forces. For halogenated compounds, SAPT analysis has revealed that while electrostatic forces are significant, dispersion forces are often the primary stabilizing contributor to halogen-halogen interactions. nih.gov

These computational approaches collectively provide a comprehensive understanding of how molecules of this compound would interact in a condensed state, governing its supramolecular architecture and material properties.

Table 1: Illustrative Interaction Parameters for Halogenated Nitroanilines based on Computational Studies
Interaction TypeTypical Computational MethodKey Finding/ParameterExample Value Range
Hydrogen Bonding (N-H···O)DFT, QTAIMBinding Energy-5 to -10 kcal/mol
Halogen Bonding (Cl···O, Cl···Cl)DFT, SAPTInteraction Energy-1 to -5 kcal/mol
Dispersion ForcesSAPTEnergy ContributionOften the dominant stabilizing force in halogen bonds
Overall Crystal PackingHirshfeld Surface Analysis% Contribution of ContactsH-H: 30-40%, H-Halogen: 15-25%, H-O: 10-20%

Quantitative Structure-Reactivity Relationships (QSAR) for Chemical Reactivity Prediction

Quantitative Structure-Reactivity Relationships (QSAR) are computational models that aim to predict the chemical or biological reactivity of a compound based on its molecular structure. nih.govnih.gov For this compound, QSAR models can be developed to forecast various aspects of its reactivity, including its metabolic fate or potential toxicity, without the need for extensive laboratory testing. tandfonline.comresearchgate.netnih.gov The development of a QSAR model is a systematic process that involves compiling a dataset of related compounds, calculating molecular descriptors, building a mathematical model, and validating its predictive power. osti.govnih.gov

The foundation of QSAR lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's physicochemical properties. For a substituted aniline like this compound, these descriptors can be categorized as:

Electronic Descriptors: These describe the electron distribution in the molecule (e.g., dipole moment, partial atomic charges, energies of frontier molecular orbitals like HOMO and LUMO).

Steric Descriptors: These relate to the size and shape of the molecule (e.g., molecular volume, surface area).

Topological Descriptors: These describe the connectivity of atoms within the molecule.

Hydrophobicity Descriptors: The octanol/water partition coefficient (LogP) is a key descriptor in this class, indicating how the compound partitions between fatty and aqueous environments. nih.gov

Once calculated, these descriptors are used as independent variables to build a model that correlates them with a specific, experimentally measured reactivity (the dependent variable). Various statistical and machine learning methods are used for model development, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Support Vector Regression (SVR). tandfonline.comosti.govmdpi.com For instance, QSAR models for substituted anilines have successfully used multivariate pattern recognition methods like PLS-DA and SIMCA to predict metabolic pathways such as N-acetylation. tandfonline.comnih.gov

The resulting QSAR model is a mathematical equation that can be used to predict the reactivity of new or untested compounds, such as this compound. The reliability and predictive accuracy of the model are assessed through rigorous internal and external validation procedures. nih.gov Such in silico models are increasingly promoted by regulatory bodies as cost-effective tools for chemical risk assessment. nih.govresearchgate.net

Table 2: Common Molecular Descriptors Used in QSAR Models for Predicting Reactivity of Substituted Anilines and Nitroaromatics
Descriptor TypeDescriptor ExamplePredicted Property/Reactivity
ElectronicLUMO Energy (Lowest Unoccupied Molecular Orbital)Susceptibility to nucleophilic attack, Toxicity
ElectronicDipole MomentMetabolic transformation rates
HydrophobicityLogP (Octanol/Water Partition Coefficient)Bioaccumulation, Toxicity
StericMolecular VolumeReceptor binding, Metabolic clearance
TopologicalWiener IndexGeneral biological activity

Applications of 3,5 Dichloro 4 Fluoro 2 Nitroaniline As a Key Chemical Intermediate

Role in the Synthetic Pathways of Agrochemical Compounds

The incorporation of fluorine atoms and chlorinated benzene (B151609) rings is a common strategy in the development of modern agrochemicals to enhance their efficacy and metabolic stability. ccspublishing.org.cnnih.govresearchgate.net Fluorinated compounds are utilized in a significant portion of agrochemicals, including herbicides, insecticides, and fungicides. olemiss.edu The presence of both fluorine and chlorine in 3,5-Dichloro-4-fluoro-2-nitroaniline makes it a potentially valuable building block for this industry.

The aniline (B41778) and nitro groups are reactive sites that can be readily transformed into other functionalities. For instance, the nitro group can be reduced to an amino group, and the existing amino group can be diazotized and replaced, allowing for the construction of various heterocyclic structures that are prevalent in active agrochemical ingredients. researchgate.net Halogenated anilines are known precursors to agrochemicals. researchgate.net The specific substitution pattern of this compound could lead to the synthesis of novel pesticides with specific modes of action.

Table 1: Potential Agrochemical Scaffolds from this compound (Note: This table is illustrative and based on the potential reactivity of the compound, as specific examples are not readily available in the literature.)

Agrochemical ClassPotential Synthetic TransformationResulting Scaffold
FungicidesReduction of nitro group, followed by cyclization reactions.Benzimidazole or other nitrogen-containing heterocycles.
HerbicidesDiazotization of the amino group and subsequent coupling reactions.Substituted phenyl ethers or other complex aromatic systems.
InsecticidesModification of the amino and nitro groups to form amide or urea (B33335) derivatives.Halogenated phenylamides or phenylureas.

Intermediacy in the Production of Pharmaceutical Precursors

Fluorinated compounds are of great importance in the pharmaceutical industry, with approximately 25% of all pharmaceuticals containing at least one fluorine atom. olemiss.edu The introduction of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to target proteins. ccspublishing.org.cnnih.gov Substituted anilines are also fundamental building blocks in drug discovery. nbinno.com Therefore, this compound represents a promising starting material for the synthesis of pharmaceutical intermediates.

The various reactive sites on the molecule allow for diverse synthetic modifications. The amino group can be acylated or used in condensation reactions, while the nitro group can be reduced to an amine, which can then undergo a host of further transformations. These reactions are key to building the complex molecular architectures of active pharmaceutical ingredients (APIs). researchgate.net For example, nitroaniline derivatives are precursors for the synthesis of benzimidazoles, a class of heterocycles with a broad range of pharmacological activities. wikipedia.org

Pharmaceutical ClassKey Synthetic ReactionResulting Moiety
Anticancer agentsReduction and cyclizationBenzimidazole core
Anti-inflammatory drugsAcylation of the amino groupSubstituted anilide
Antiviral agentsMulti-step synthesis involving heterocycle formationComplex halogenated heterocycles

Utility in the Synthesis of Dyes and Pigments

Nitroanilines are essential intermediates in the manufacturing of dyes and pigments. azom.compatsnap.com The amino group of a nitroaniline can be diazotized and then coupled with another aromatic compound to form an azo dye. bloomtechz.com The specific substituents on the aniline ring influence the color and properties of the resulting dye. The presence of chlorine and fluorine atoms in this compound would be expected to impart specific shades and improve properties such as lightfastness and chemical resistance.

Historically, aniline and its derivatives have been the foundation of the synthetic dye industry. printwiki.orggoodmakertales.comtrc-leiden.nl The oxidation of aniline can lead to the formation of pigments like aniline black. google.com While specific dyes synthesized from this compound are not documented, its structure is well-suited for the synthesis of disperse dyes, which are used for coloring synthetic fibers.

Table 3: Potential Dye Classes from this compound (Note: This table is based on the general reactivity of nitroanilines in dye synthesis.)

Dye ClassSynthetic PathwayPotential Color Range
Azo DyesDiazotization and couplingYellow, Orange, Red
Disperse DyesDiazotization and coupling with specific couplersDependent on coupling partner
Sulfur DyesReaction with sulfur-containing compoundsBlack, Brown

Building Block for Novel Organic Scaffolds in Material Science

Fluorinated organic compounds are increasingly used in material science to create materials with unique properties such as thermal stability, chemical resistance, and specific electronic characteristics. youtube.comalfa-chemistry.com The high electronegativity and small size of the fluorine atom can significantly influence the properties of polymers and other organic materials. ccspublishing.org.cn

This compound could serve as a monomer or a precursor to a monomer for the synthesis of specialty polymers. For example, polyanilines are conducting polymers with various applications, and the properties of these polymers can be tuned by using substituted anilines. arabjchem.orgresearchgate.net The presence of halogen and nitro groups could lead to polymers with enhanced flame retardancy, thermal stability, or specific optical and electronic properties. The amino group allows for polymerization, while the other substituents can be used to cross-link the polymer chains or to further modify the material's properties.

Table 4: Potential Material Science Applications (Note: This table outlines potential applications based on the known properties of similar fluorinated and chlorinated aromatic compounds.)

Material TypePotential Role of this compoundDesired Property
Specialty PolymersMonomer or monomer precursorHigh thermal stability, flame retardancy, specific electronic properties.
Organic ElectronicsIntermediate for organic semiconductorsTunable electronic properties.
Liquid CrystalsPrecursor for liquid crystal moleculesModified mesophase behavior.

Influence of Molecular Structure on Intermediate Functionality

The functionality of this compound as a chemical intermediate is dictated by the interplay of its various substituents.

Amino Group (-NH2): This is a primary reaction site, allowing for diazotization, acylation, and alkylation. Its basicity is significantly reduced by the presence of the electron-withdrawing nitro and halogen groups. wikipedia.org

Nitro Group (-NO2): This strong electron-withdrawing group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. It can also be readily reduced to an amino group, providing a route to diamino derivatives which are precursors to various heterocyclic systems. researchgate.net

Chlorine Atoms (-Cl): The two chlorine atoms enhance the lipophilicity of the molecule and can influence its reactivity and the properties of downstream products. They can potentially be replaced under certain nucleophilic aromatic substitution conditions.

Fluorine Atom (-F): The fluorine atom, being the most electronegative element, strongly influences the electronic properties of the aromatic ring. It can increase the metabolic stability of molecules derived from this intermediate and can also serve as a site for specific chemical transformations. ccspublishing.org.cn

The relative positions of these functional groups are also crucial. The ortho-nitro group to the amine will have a significant impact on the amine's reactivity due to steric hindrance and electronic effects. This specific arrangement of substituents makes this compound a unique building block for accessing highly functionalized aromatic compounds. The electron-withdrawing nature of the substituents generally increases the toxic potential of substituted anilines, which is a factor to consider in its handling and application. nih.gov

Environmental Fate and Degradation Mechanisms of Halogenated Nitroanilines

Photochemical Degradation Pathways

Halogenated nitroanilines in the environment are subject to degradation by sunlight through photochemical processes. This degradation can occur through direct absorption of light energy or indirectly through reactions with photochemically generated reactive species.

Direct and Indirect Photolysis Mechanisms

Direct photolysis involves the absorption of ultraviolet (UV) radiation by the nitroaniline molecule, leading to an excited state. This excited state can then undergo various reactions, including bond cleavage. For aromatic nitro compounds, this can result in the transformation of the nitro group or cleavage of the carbon-halogen bonds. dtic.milacs.org The rate and efficiency of direct photolysis are dependent on the light absorption properties of the specific molecule and the quantum yield of the reaction. dtic.mil

Indirect photolysis is often a more significant degradation pathway in natural waters. This process is mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH), which are generated by the irradiation of naturally occurring substances like nitrate, nitrite (B80452), and dissolved organic matter. nih.govnih.gov These highly reactive radicals can attack the aromatic ring, leading to hydroxylation, or abstract hydrogen atoms, initiating a cascade of oxidative degradation reactions. nih.govnih.gov The solar photo-Fenton process, involving hydrogen peroxide and ferrous ions, is another advanced oxidation process that can effectively degrade nitroanilines through the generation of hydroxyl radicals. nih.gov

Identification of Phototransformation Products

The phototransformation of halogenated anilines and nitroaromatic compounds can lead to a variety of products. The initial steps often involve the cleavage of the carbon-halogen bond or modification of the functional groups. acs.org Based on studies of analogous compounds like 4-chloroaniline (B138754) and p-nitroaniline, the following products can be anticipated:

Halogenated phenols: Formed by the substitution of the amino group with a hydroxyl group.

Nitrophenols: Resulting from the transformation of the amino group. dtic.mil

Benzoquinones: Formed through the oxidation of intermediate phenolic compounds. acs.org

Azo compounds: Dimerization products like dichloroazobenzene can be formed from chloroaniline precursors. mdpi.com

Ultimately, complete mineralization can occur, breaking down the aromatic ring into simpler inorganic molecules such as CO₂, water, and inorganic ions (Cl⁻, F⁻, NO₃⁻, NH₄⁺). mdpi.com

Table 1: Potential Phototransformation Products of Halogenated Nitroanilines This table is based on products identified from related compounds and is predictive for 3,5-Dichloro-4-fluoro-2-nitroaniline.

Precursor Compound ClassIdentified Phototransformation ProductsReference
ChloroanilinesChlorophenols, Benzoquinone, Dichloroazobenzene acs.orgmdpi.com
NitroaromaticsNitrophenols, Aromatic nitrosocompounds dtic.mil
p-Nitroanilinep-Aminophenol, p-Benzoquinone, Hydroquinone

Microbial Biodegradation Processes

Microorganisms have evolved diverse enzymatic systems to break down complex organic molecules, including halogenated nitroaromatics. Aerobic biodegradation is generally considered a more efficient pathway for the complete mineralization of these compounds. researchgate.net

Important Note on Rhodococcus sp. strain MB-P1: The user's outline specifically mentions Rhodococcus sp. strain MB-P1 and its degradation of 2-chloro-4-nitroaniline (B86195) (2-C-4-NA), identifying 4-amino-3-chlorophenol (B108459) and 6-chlorohydroxyquinol as intermediates. It is critical to note that the primary research paper making these claims was retracted in 2014 due to the fabrication of results. Therefore, the specific pathway attributed to this strain is not scientifically valid and will not be detailed here as a factual example. The following sections discuss general microbial degradation principles and pathways identified in other, credible studies.

Aerobic Metabolic Pathways by Bacterial Strains

Numerous bacterial strains have been identified that can degrade halogenated anilines under aerobic conditions. The ability to utilize these compounds as a sole source of carbon, nitrogen, and energy is a key feature of these organisms. nih.govmdpi.com The rate and extent of degradation are often influenced by the number and position of halogen substituents, with more heavily halogenated compounds showing greater resistance to microbial attack. nih.govbesjournal.com

For instance, studies on fluoroanilines have shown that mixed bacterial cultures can completely degrade 4-Fluoroaniline (4-FA), 2,4-Difluoroaniline (2,4-DFA), and 2,3,4-Trifluoroaniline (2,3,4-TFA), although the acclimation time required increases with the degree of fluorine substitution. nih.gov Genera such as Acinetobacter, Comamonas, Novosphingobium, and Ochrobactrum have been identified as key players in the degradation of fluoroanilines and other aniline (B41778) derivatives. mdpi.comnih.govproquest.com The initial steps in these pathways typically involve oxygenase enzymes that hydroxylate the aromatic ring, making it susceptible to cleavage. nih.gov

Table 2: Examples of Bacteria Degrading Halogenated Anilines

Bacterial Genus/SpeciesDegraded Compound(s)Key FindingsReference(s)
Pseudomonas sp.N-Methyl-4-nitroaniline (MNA)Utilizes MNA as the sole carbon, nitrogen, and energy source. researchgate.net
Mixed Cultures4-Fluoroaniline (4-FA), 2,4-Difluoroaniline (2,4-DFA)Degradation rate decreases with increased fluorine substitution. nih.govproquest.com
Rhizobium sp. JF-33-FluoroanilineMineralization occurs via an initial defluorination step catalyzed by a monooxygenase. researchgate.net
Acinetobacter sp.AnilineEnriched in aerobic microcosms degrading aniline. mdpi.com

Enzymatic Biotransformations by Microbial Strains

The microbial degradation of halogenated nitroanilines is initiated by specific enzymes that catalyze the initial attack on the stable aromatic ring. nih.gov

Monooxygenases and Dioxygenases: These are crucial enzymes in aerobic degradation pathways. Monooxygenases insert a single oxygen atom into the aromatic ring, often leading to the elimination of a nitro group as nitrite or a halogen atom. nih.goveaht.org Dioxygenases incorporate both atoms of molecular oxygen, typically forming a dihydroxylated intermediate (a catechol), which is a key step before ring cleavage. nih.goveaht.org

Nitroreductases: These enzymes catalyze the reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. eaht.org This process is common in both aerobic and anaerobic pathways and can be a detoxification step, although some of the intermediates can be carcinogenic. researchgate.net

Dehalogenases: These enzymes are responsible for cleaving carbon-halogen bonds, a critical step in the detoxification and degradation of halogenated compounds. This can occur through oxidative, reductive, or hydrolytic mechanisms. besjournal.com

Characterization of Key Degradation Intermediates

The identification of metabolic intermediates is essential for elucidating biodegradation pathways. For halogenated anilines, the initial enzymatic attack typically leads to the formation of catechols or substituted catechols. For example, the degradation of fluoroanilines has been shown to proceed through the formation of fluorocatechols. nih.gov

Based on established pathways for similar compounds, the aerobic degradation of a dichlorofluoro-nitroaniline would likely proceed through initial enzymatic actions (e.g., dioxygenation or monooxygenation) leading to the formation of intermediates such as:

Halogenated Catechols: Dihydroxylated rings that are the direct precursors to ring fission.

Halogenated Aminophenols: Resulting from hydroxylation of the ring.

Protocatechuate analogues: Formed after initial transformations and further oxidation.

These catecholic intermediates are then cleaved by other dioxygenase enzymes, leading to aliphatic products that can enter central metabolic pathways like the TCA cycle. nih.gov

Abiotic Degradation in Aquatic and Soil Environments

The environmental fate of a chemical compound is significantly influenced by abiotic degradation processes, which include reactions like hydrolysis. These processes can dictate the compound's persistence, transformation, and ultimate impact on ecosystems. For halogenated nitroanilines, the specific arrangement and type of halogen substituents, along with the nitro group, play a crucial role in their reactivity and degradation pathways.

Hydrolysis is a key chemical reaction that can lead to the degradation of organic compounds in water and soil. It involves the cleavage of chemical bonds by the addition of water. The rate of hydrolysis is influenced by factors such as the compound's chemical structure, pH, and temperature.

Currently, there is a lack of specific experimental data on the hydrolytic stability and transformation kinetics of this compound. Generally, the carbon-halogen and carbon-nitro bonds on an aromatic ring are relatively resistant to hydrolysis under typical environmental conditions. The presence of multiple electron-withdrawing groups (chlorine, fluorine, and nitro groups) on the aniline ring can affect the electron density of the molecule and, consequently, its susceptibility to nucleophilic attack by water. However, without specific studies, any discussion on its hydrolysis half-life or transformation products would be speculative.

Table 7.3.1: Hydrolytic Stability and Transformation Kinetics of this compound

Parameter Value Conditions
Hydrolysis Half-life (t½) Data not available N/A
Primary Transformation Products Data not available N/A

This table is representative of the type of data required but is unpopulated due to a lack of available research.

The degradation of chemical compounds in wastewater and soil is a complex process involving both abiotic and biotic (microbial) pathways. Abiotic processes in these environments can include hydrolysis and photolysis (degradation by light), while factors like adsorption to soil organic matter can affect a compound's bioavailability for degradation.

No specific studies detailing the degradation of this compound in wastewater or soil environments were found. For related compounds, such as dichloroanilines, persistence in soil and water has been noted. For instance, 3,4-dichloroaniline (B118046) has been reported to have a very slow degradation rate in groundwater sediments, with a half-life potentially extending to 1000 days. nih.gov The presence of a fluorine atom in this compound could further increase its resistance to degradation, as the carbon-fluorine bond is exceptionally strong. nih.gov

Table 7.3.2: Degradation of this compound in Environmental Media

Environmental Compartment Degradation Pathway Half-life / Rate Key Metabolites
Wastewater Abiotic/Biotic Data not available Data not available
Soil (Aerobic) Abiotic/Biotic Data not available Data not available

This table illustrates the necessary data for a complete environmental fate assessment, which is currently unavailable for this specific compound.

Q & A

Q. What are the standard synthetic routes for preparing 3,5-Dichloro-4-fluoro-2-nitroaniline, and what are their limitations?

The compound can be synthesized via electrophilic aromatic substitution, starting from a fluorinated aniline derivative. A common method involves chlorination and nitration steps under controlled conditions. For example, Mitchell et al. (1979) demonstrated the use of N-chlorosuccinimide (NCS) in dry DMF under nitrogen to introduce chlorine and nitro groups regioselectively . Key limitations include competing side reactions (e.g., over-chlorination) and sensitivity to reaction conditions (temperature, solvent purity). Analytical validation using HPLC or GC-MS is critical to confirm purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

High-performance liquid chromatography (HPLC) with UV detection is preferred for purity assessment due to its resolution of nitroaromatic compounds. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) provides structural confirmation, with fluorine NMR being particularly useful for tracking substituent effects. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves ambiguities in regiochemistry for crystalline derivatives . Environmental analysis standards, such as those from Kanto Reagents, recommend storage at 0–6°C to prevent decomposition .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and selectivity?

Optimization strategies include:

  • Catalyst screening : Transition-metal catalysts (e.g., FeCl₃) may enhance regioselectivity during nitration.
  • Solvent effects : Polar aprotic solvents like DMF stabilize intermediates, while dichloromethane reduces side reactions.
  • Temperature gradients : Stepwise heating (e.g., 0°C → 25°C) minimizes thermal degradation.
  • In situ monitoring : Real-time FTIR or Raman spectroscopy tracks reaction progress . Comparative studies using deuterated analogs (e.g., 3,5-Dichloroaniline-2,4,6-d₃) can isolate kinetic isotope effects .

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR shifts) for derivatives of this compound?

Discrepancies often arise from solvent polarity, pH, or tautomerism. For example, fluorine’s electronegativity can deshield adjacent protons, altering ¹H NMR shifts. To resolve conflicts:

  • Perform computational modeling (DFT) to predict chemical shifts under varying conditions.
  • Cross-validate with 2D NMR (COSY, NOESY) to confirm coupling patterns.
  • Compare experimental data with PubChem’s deposited spectra for structurally similar compounds (e.g., 2-Chloro-6-fluoro-4-nitroaniline) .

Q. What role do the chloro, fluoro, and nitro substituents play in modulating the compound’s reactivity in cross-coupling reactions?

  • Nitro groups : Act as strong electron-withdrawing groups, directing electrophilic attacks to meta/para positions.
  • Fluorine : Enhances stability against hydrolysis but may hinder nucleophilic substitution due to its electronegativity.
  • Chlorine : Participates in Ullmann or Buchwald-Hartwig couplings as a leaving group. Case studies on trifluoromethoxy analogs (e.g., 2-Chloro-4-trifluoromethoxy-6-nitroaniline) reveal that steric hindrance from bulky substituents can override electronic effects .

Q. How is this compound utilized in the development of pharmaceutical intermediates?

The compound serves as a precursor for antibacterial agents and kinase inhibitors. For example:

  • Antibacterial scaffolds : Nitro reduction yields amino intermediates for sulfonamide derivatives.
  • Kinase inhibitors : Suzuki-Miyaura coupling with boronic acids introduces heteroaromatic moieties. Studies on 4-Chloro-2-fluoro-5-nitroaniline demonstrate its utility in constructing fused pyridine systems .

Q. What strategies ensure the stability of this compound under varying experimental conditions?

  • Light sensitivity : Store in amber vials or under inert gas (N₂/Ar) to prevent photodegradation.
  • Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition thresholds (>150°C).
  • Hydrolytic resistance : Avoid aqueous basic conditions; use anhydrous solvents for reactions .

Q. What mechanistic insights have been gained from studying the compound’s interactions with biological targets?

Molecular docking studies suggest that the nitro group forms hydrogen bonds with ATP-binding pockets in kinases. Fluorine’s hydrophobic nature enhances membrane permeability, as observed in analogs like 4-(3-Chloro-4-fluorophenoxy)-2-methylaniline. Fluorescence quenching assays quantify binding affinities, with nitro-to-amine reduction altering bioactivity profiles .

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